molecular formula C15H15BrN4O B15326730 4-[4-(3-Bromobenzoyl)piperazin-1-yl]pyrimidine

4-[4-(3-Bromobenzoyl)piperazin-1-yl]pyrimidine

Cat. No.: B15326730
M. Wt: 347.21 g/mol
InChI Key: UYEDVXQSGMJPRW-UHFFFAOYSA-N
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Description

4-[4-(3-Bromobenzoyl)piperazin-1-yl]pyrimidine is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is particularly significant in the fields of drug development, medicinal chemistry, and biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Bromobenzoyl)piperazin-1-yl]pyrimidine undergoes several types of chemical reactions, including:

    Substitution Reactions: Commonly involves the replacement of the bromine atom with other functional groups.

    Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, affecting its reactivity and stability.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

4-[4-(3-Bromobenzoyl)piperazin-1-yl]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(3-Bromobenzoyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cognitive function . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with similar applications in medicinal chemistry.

    4-[4-(3-Bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine:

Uniqueness

4-[4-(3-Bromobenzoyl)piperazin-1-yl]pyrimidine stands out due to its specific bromobenzoyl and pyrimidine moieties, which confer unique reactivity and biological activity. This makes it particularly useful in the development of novel therapeutic agents and in the study of complex biological systems.

Properties

Molecular Formula

C15H15BrN4O

Molecular Weight

347.21 g/mol

IUPAC Name

(3-bromophenyl)-(4-pyrimidin-4-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C15H15BrN4O/c16-13-3-1-2-12(10-13)15(21)20-8-6-19(7-9-20)14-4-5-17-11-18-14/h1-5,10-11H,6-9H2

InChI Key

UYEDVXQSGMJPRW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC=C2)C(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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